molecular formula C24H35N5O2 B2993388 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1170656-76-4

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2993388
CAS No.: 1170656-76-4
M. Wt: 425.577
InChI Key: OVDMWXCMWQYSMN-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H35N5O2 and its molecular weight is 425.577. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2/c1-5-31-23-9-7-6-8-21(23)26-24(30)25-18-22(29-16-14-28(4)15-17-29)19-10-12-20(13-11-19)27(2)3/h6-13,22H,5,14-18H2,1-4H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDMWXCMWQYSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 900006-28-2

The structure features a urea moiety linked to a piperazine ring and aromatic systems, which are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant growth inhibition in various cancer cell lines. A notable study reported an average growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve the inhibition of key kinases involved in cell cycle regulation, particularly CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .

Table 1: Inhibition Efficacy Against Cancer Cell Lines

Cell LineGI% (%)IC50 (µM)
HOP-92 (Lung)71.80.23
NCI-H460 (Lung)66.120.45
ACHN (Renal)66.020.89
RFX 393 (Renal)84.1711.70

The compound's anticancer activity is primarily attributed to its ability to inhibit the activity of cyclin-dependent kinases (CDKs). By interfering with CDK2 and TRKA pathways, it induces cell cycle arrest and promotes apoptosis in cancer cells:

  • Cell Cycle Arrest : Treated cells showed increased populations in the G0–G1 phase, indicating halted progression towards mitosis.
  • Apoptosis Induction : The compound has been linked to increased markers of apoptosis, suggesting that it triggers programmed cell death mechanisms.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuropharmacological effects of this compound. Its dimethylamino group may enhance central nervous system penetration, potentially offering therapeutic benefits in treating neurological disorders.

Case Studies

  • Case Study on Lung Carcinoma :
    • A study involving HOP-92 lung carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, supporting its use as a potential therapeutic agent for lung cancer.
  • Renal Carcinoma Evaluation :
    • In vitro tests on renal carcinoma cell line RFX 393 revealed that the compound exhibited higher cytotoxicity compared to standard reference drugs, indicating its potential as a more effective treatment option.

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